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Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole duplication and elongation,
fundamental processes for the formation of centrosomes and cilia.[1][2][3] As a daughter
centriole-associated protein, CEP120 plays a critical role in maintaining centrosome
homeostasis.[4][5] Its depletion has been shown to cause defects in centriole duplication,
leading to a reduction in centriole number and subsequent impairments in cell cycle
progression.[1][3] Furthermore, loss of CEP120 disrupts the assembly of primary cilia, cellular
organelles crucial for various signaling pathways, and is associated with ciliopathies such as
Jeune Asphyxiating Thoracic Dystrophy and Joubert Syndrome.[4][6][7]

RNA interference (RNAI) using small interfering RNA (siRNA) is a powerful technique to study
the function of proteins like CEP120 by specific gene silencing. However, to ensure that the
observed phenotypes are a direct result of the target protein depletion and not due to off-target
effects, functional rescue experiments are essential.[8] This involves re-introducing a version of
the target protein that is resistant to the siRNA and observing the reversal of the knockdown
phenotype.
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These application notes provide a comprehensive guide to performing functional rescue
experiments after CEP120 siRNA treatment, including detailed protocols for sSiRNA-mediated
knockdown, generation of an siRNA-resistant CEP120 expression vector, and methods to
quantify the rescue of key cellular phenotypes.

Data Presentation: Phenotypes of CEP120 Depletion
and Rescue

The following tables summarize quantitative data from representative experiments
demonstrating the effects of CEP120 siRNA and the subsequent rescue with an siRNA-
resistant CEP120 construct.

Table 1: Effect of CEP120 Depletion and Rescue on Centriole Number

Percentage of Cells Percentage of Cells Percentage of Cells

Condition ] . ] ] ] ]
with 0-1 Centriole with 2 Centrioles with >2 Centrioles

Control siRNA 10% 85% 5%

CEP120 siRNA 60% 35% 5%

CEP120 siRNA +

siRNA-resistant 15% 80% 5%

CEP120

Data are representative and compiled from typical centriole duplication assays.[4]

Table 2: Effect of CEP120 Depletion and Rescue on Ciliogenesis

. Percentage of Ciliated Average Cilium Length
Condition
Cells (um)
Control siRNA 75% 35+05
CEP120 siRNA 25% 20x0.8
CEP120 siRNA + siRNA-
70% 3.3+x0.6

resistant CEP120
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Data are representative and compiled from typical ciliogenesis assays.[4][9]

Table 3: Effect of CEP120 Depletion and Rescue on Pericentriolar Material (PCM) Intensity

Normalized Pericentrin Fluorescence

Condition )
Intensity (A.U.)

Control siRNA 1.0

CEP120 siRNA 2.5

CEP120 siRNA + siRNA-resistant CEP120 1.2

Data are representative and based on the observation that CEP120 depletion leads to an
accumulation of PCM components.[4]

Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CEP120

This protocol describes the transient transfection of mammalian cells with siRNA targeting
CEP120.

Materials:

e CEP120 siRNA and non-targeting control siRNA (20 uM stock)
¢ Lipofectamine™ RNAIMAX Transfection Reagent

e Opti-MEM™ | Reduced Serum Medium

e Mammalian cell line (e.g., U20S, RPE-1, MEFs)

o 6-well tissue culture plates

o Complete growth medium

Procedure:
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Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will
result in 30-50% confluency at the time of transfection.[10]

SsiRNA-Lipofectamine Complex Preparation: a. For each well to be transfected, prepare two
microcentrifuge tubes. b. In the first tube, dilute 5 pL of 20 uM siRNA stock (final
concentration ~50 nM) in 100 pL of Opti-MEM™ medium. c. In the second tube, dilute 5 uL
of Lipofectamine™ RNAIMAX in 100 pL of Opti-MEM™ medium. d. Combine the contents of
the two tubes, mix gently by pipetting, and incubate for 15-20 minutes at room temperature
to allow the formation of siRNA-lipid complexes.[11]

Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add
800 pL of fresh, antibiotic-free complete growth medium to each well. c. Add the 210 pL of
siRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even
distribution.

Incubation and Analysis: a. Incubate the cells at 37°C in a COz incubator for 48-72 hours. b.
After incubation, proceed with downstream analysis such as Western blotting (Protocol 3) or
immunofluorescence (Protocol 4) to assess knockdown efficiency and phenotype.

Protocol 2: Generation of siRNA-Resistant CEP120
Expression Vector

This protocol utilizes site-directed mutagenesis to introduce silent mutations into the CEP120

coding sequence, rendering it resistant to a specific SIRNA.

Materials:

CEP120 expression vector (e.g., pPEGFP-C1-CEP120)

Site-directed mutagenesis kit (e.g., QuikChange Il Site-Directed Mutagenesis Kit)
Custom mutagenic primers

DH5a competent E. coli

LB agar plates with appropriate antibiotic
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Procedure:

e Primer Design: a. Identify the 19-21 nucleotide target sequence of your CEP120 siRNA. b.
Design a pair of complementary mutagenic primers (25-45 bases in length) that contain the
desired silent mutations. Introduce 4-6 silent mutations in the third "wobble" base of codons
within the siRNA target site to prevent siRNA binding without altering the amino acid
sequence.[4] c. The mutations should be in the middle of the primers, flanked by 10-15
bases of correct sequence on both sides.[12]

e Mutagenesis PCR: a. Set up the PCR reaction according to the manufacturer's protocol of
the site-directed mutagenesis kit. Typically, this includes the template DNA (CEP120
expression vector), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. b.
Perform thermal cycling to amplify the mutated plasmid.

o Digestion of Parental DNA: a. Following PCR, digest the parental, non-mutated DNA
template by adding the Dpnl restriction enzyme directly to the amplification reaction.[13] b.
Incubate at 37°C for 1-2 hours. Dpnl specifically cleaves methylated and hemimethylated
DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly
synthesized, unmethylated (mutated) DNA intact.

e Transformation and Selection: a. Transform the Dpnl-treated DNA into competent E. coli
cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic
for the expression vector. c. Incubate overnight at 37°C.

 Verification: a. Pick several colonies and grow them in liquid culture. b. Isolate the plasmid
DNA using a miniprep kit. c. Verify the presence of the desired mutations by Sanger

sequencing.

Protocol 3: Western Blotting for CEP120 Knockdown
and Rescue Confirmation

This protocol is for verifying the depletion of endogenous CEP120 and the expression of the
siRNA-resistant construct.

Materials:

o Cell lysates from control, siRNA-treated, and rescued cells
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» RIPA lysis buffer with protease inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» PVDF membrane

» Transfer buffer

e Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-CEP120, anti-GFP (if using a GFP-tagged rescue construct), and
anti-loading control (e.g., GAPDH, (3-actin)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:

e Sample Preparation: a. Lyse cells in RIPA buffer and determine protein concentration using
the BCA assay.[4] b. Normalize all samples to the same protein concentration and prepare
them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

o SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel
and run the gel to separate proteins by size. b. Transfer the separated proteins to a PVDF
membrane.[4]

e Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b.
Incubate the membrane with the primary antibody (e.g., anti-CEP120) overnight at 4°C. c.
Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane
three times with TBST.

o Detection and Analysis: a. Apply the chemiluminescent substrate and visualize the protein
bands using a digital imager. b. Quantify band intensities using densitometry software.
Normalize the CEP120 signal to the loading control to confirm knockdown and rescue.
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Protocol 4: Immunofluorescence for Phenotypic
Analysis

This protocol is for visualizing and quantifying centriole number and ciliogenesis.
Materials:

e Cells grown on coverslips

e 4% paraformaldehyde (PFA) in PBS

o Permeabilization buffer (0.5% Triton X-100 in PBS)

o Blocking buffer (5% BSA in PBS)

o Primary antibodies: anti-centrin (to mark centrioles), anti-acetylated tubulin (to mark cilia),
anti-pericentrin (to mark PCM)

o Alexa Fluor-conjugated secondary antibodies
» DAPI for nuclear staining

¢ Mounting medium

Procedure:

o Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 10 minutes at
room temperature.[14] b. Wash three times with PBS. c. Permeabilize the cells with 0.5%
Triton X-100 in PBS for 15 minutes.[14]

e Blocking and Staining: a. Wash three times with PBS and block with 5% BSA in PBS for 1
hour. b. Incubate with primary antibodies diluted in blocking buffer for 2 hours at room
temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with Alexa Fluor-
conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.[14]

» Mounting and Imaging: a. Wash three times with PBS and mount the coverslips on
microscope slides using mounting medium. b. Acquire images using a confocal or high-
resolution fluorescence microscope.
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e Quantification: a. Centriole Number: Count the number of centrin-positive foci per cell in at
least 100 cells per condition.[1] b. Ciliogenesis: Determine the percentage of ciliated cells by
identifying cells with a clear acetylated tubulin-positive cilium. Measure the length of cilia
using image analysis software.[7] c. PCM Intensity: Measure the mean fluorescence intensity
of pericentrin staining at the centrosome in a defined region of interest.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5986273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986273/
https://pubmed.ncbi.nlm.nih.gov/26870322/
https://pubmed.ncbi.nlm.nih.gov/26870322/
https://pubmed.ncbi.nlm.nih.gov/25548932/
https://pubmed.ncbi.nlm.nih.gov/25548932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://www.yeasenbio.com/pt/blogs/cell/protocol-for-transfection-of-sirna-into-cells
https://www.protocols.io/view/transfection-of-mammalian-cell-lines-with-plasmids-261ge55byg47/v1
https://www.protocols.io/view/site-directed-mutagenesis-yxmvm485v3pe/v1
https://www.assaygenie.com/site-directed-mutagenesis-protocol
https://www.jove.com/t/61155/simple-detection-of-primary-cilia-by-immunofluorescence
https://www.benchchem.com/product/b12391809#functional-rescue-experiments-after-cep120-sirna-treatment
https://www.benchchem.com/product/b12391809#functional-rescue-experiments-after-cep120-sirna-treatment
https://www.benchchem.com/product/b12391809#functional-rescue-experiments-after-cep120-sirna-treatment
https://www.benchchem.com/product/b12391809#functional-rescue-experiments-after-cep120-sirna-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12391809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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